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Compound of Interest

Compound Name: (R)-BI-2852

Cat. No.: B15611666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-BI-2852 is a potent, cell-permeable, pan-RAS inhibitor that targets the switch I/II pocket of

both active (GTP-bound) and inactive (GDP-bound) KRAS. This technical guide provides an in-

depth overview of its physicochemical properties, mechanism of action, and key experimental

protocols for its characterization.

Core Data Summary
The fundamental properties of (R)-BI-2852 are summarized in the table below, providing a

quick reference for researchers.

Property Value Reference

CAS Number 2375482-49-6 [1]

Molecular Weight 516.59 g/mol [2][3]

Molecular Formula C₃₁H₂₈N₆O₂ [2]

Appearance
Off-white to light yellow solid

powder
[1]

Solubility Soluble in DMSO [3]
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Mechanism of Action and Signaling Pathway
(R)-BI-2852 represents a significant advancement in the pursuit of clinically effective KRAS

inhibitors. It binds to a previously considered "undruggable" pocket located between the switch

I and switch II regions of the KRAS protein.[4] This binding is non-covalent and has been

shown to be effective against multiple KRAS mutants as well as wild-type KRAS, classifying it

as a pan-RAS inhibitor.

The binding of (R)-BI-2852 to the switch I/II pocket sterically hinders the interaction of KRAS

with its key binding partners, including:

Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which

promote the activation of KRAS.

GTPase Activating Proteins (GAPs), which are responsible for the inactivation of KRAS.

Downstream effectors, such as RAF and PI3Kα, which propagate the oncogenic signal.[4]

By blocking these interactions, (R)-BI-2852 effectively shuts down the KRAS signaling

cascade, leading to the inhibition of downstream pathways, most notably the RAF-MEK-ERK

(MAPK) and PI3K-AKT pathways.[5] This ultimately results in reduced cell proliferation and

tumor growth in KRAS-mutant cancer models.[4]
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Caption: KRAS Signaling Pathway and Inhibition by (R)-BI-2852.
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Quantitative Data
The inhibitory activity of (R)-BI-2852 has been quantified through various biochemical and cell-

based assays. The data highlights its potency and pan-RAS activity.

Assay Type
Target/Cell
Line

Parameter Value Reference

Isothermal

Titration

Calorimetry (ITC)

GCP-

KRASG12D
KD 740 nM [6]

Isothermal

Titration

Calorimetry (ITC)

GDP-

KRASG12D
KD 2.0 µM [6]

Isothermal

Titration

Calorimetry (ITC)

GCP-KRASwt KD 7.5 µM [6]

Isothermal

Titration

Calorimetry (ITC)

GDP-KRASwt KD 1.1 µM [2]

AlphaScreen
GTP-KRASG12D

:: SOS1
IC₅₀ 490 nM [6]

AlphaScreen
GTP-KRASG12D

:: CRAF
IC₅₀ 770 nM [6]

AlphaScreen
GTP-KRASG12D

:: PI3Kα
IC₅₀ 500 nM [6]

pERK Inhibition

(Cell-based)
NCI-H358 EC₅₀ 5.8 µM [6]

Cell Proliferation

(Soft Agar)
NCI-H358 GI₅₀ 6.7 µM [2]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the evaluation and application of

(R)-BI-2852.

Chemical Synthesis
The synthesis of (R)-BI-2852 was achieved through a structure-based drug design approach.

[7] While a detailed synthetic route for the specific (R)-enantiomer is not publicly available, the

development involved the optimization of fragment hits that weakly bind to KRAS.[7] The

synthesis of the racemic mixture, BI-2852, has been reported, and a subsequent chiral

separation would be required to isolate the (R)-enantiomer.[7]

Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of

(R)-BI-2852 to KRAS.

Materials:

Purified KRAS protein (GDP or GCP-bound)

(R)-BI-2852

ITC instrument (e.g., MicroCal PEAQ-ITC)

ITC cell and syringe

Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

Procedure:

Sample Preparation:

Thoroughly dialyze the KRAS protein against the ITC buffer to ensure buffer matching.

Dissolve (R)-BI-2852 in the same dialysis buffer. It may be necessary to first dissolve it in

a minimal amount of DMSO and then dilute it into the final buffer, ensuring the final DMSO

concentration is identical in both the protein and inhibitor solutions.
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Determine the accurate concentrations of the protein and inhibitor solutions.

Instrument Setup:

Set the experimental temperature (e.g., 25 °C).

Set the stirring speed (e.g., 750 rpm).

Titration:

Load the KRAS solution into the sample cell (typically 20-50 µM).

Load the (R)-BI-2852 solution into the injection syringe (typically 10-fold higher

concentration than the protein).

Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the

protein solution.

Data Analysis:

Integrate the heat-change peaks for each injection.

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD,

n, and ΔH.
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Caption: Isothermal Titration Calorimetry (ITC) Workflow.
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Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association rate constant, ka, and dissociation

rate constant, kd) of (R)-BI-2852 to KRAS.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Purified KRAS protein

(R)-BI-2852

Running buffer (e.g., HBS-EP+)

Procedure:

Ligand Immobilization:

Activate the sensor chip surface with a mixture of EDC and NHS.

Inject the KRAS protein over the activated surface to achieve covalent immobilization via

amine coupling.

Deactivate any remaining active esters with ethanolamine.

Binding Analysis:

Prepare a series of dilutions of (R)-BI-2852 in running buffer.

Inject the different concentrations of the inhibitor over the immobilized KRAS surface and a

reference flow cell.

Monitor the association and dissociation phases in real-time.
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Data Analysis:

Subtract the reference channel data from the active channel data.

Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine ka, kd, and calculate the KD (kd/ka).
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Caption: Surface Plasmon Resonance (SPR) Workflow.
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pERK Inhibition Western Blot
This assay assesses the ability of (R)-BI-2852 to inhibit KRAS downstream signaling in a

cellular context by measuring the phosphorylation of ERK.

Materials:

KRAS-mutant cancer cell line (e.g., NCI-H358)

Cell culture reagents

(R)-BI-2852

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE and Western blot equipment

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-actin (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment:

Seed cells in multi-well plates and allow them to adhere.

Treat the cells with a range of concentrations of (R)-BI-2852 for a specified time (e.g., 2

hours).

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Quantify the protein concentration of the lysates.
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Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

membrane.

Block the membrane and probe with primary antibodies against pERK, total ERK, and a

loading control.

Incubate with the appropriate secondary antibody.

Detection and Analysis:

Detect the protein bands using a chemiluminescent substrate.

Quantify the band intensities and normalize the pERK signal to the total ERK and loading

control signals to determine the extent of inhibition.
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Caption: pERK Inhibition Western Blot Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b15611666?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362268/
https://www.medchemexpress.com/bi-2852.html
https://www.selleckchem.com/products/bi-2852.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8999084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8999084/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.4155
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_KRAS_SI_II.pdf?token=Wn3YejoN
https://pmc.ncbi.nlm.nih.gov/articles/PMC6689897/
https://www.benchchem.com/product/b15611666#r-bi-2852-cas-number-and-molecular-weight
https://www.benchchem.com/product/b15611666#r-bi-2852-cas-number-and-molecular-weight
https://www.benchchem.com/product/b15611666#r-bi-2852-cas-number-and-molecular-weight
https://www.benchchem.com/product/b15611666#r-bi-2852-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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